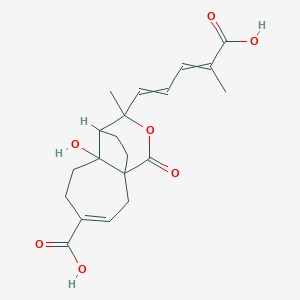

Deacetylpseudolaric acid C2

Description

Natural Origins and Botanical Context of the Pseudolaric Acid Family

The pseudolaric acid family of compounds is naturally derived from the root bark of the golden larch tree, known botanically as Pseudolarix amabilis or Pseudolarix kaempferi. researchgate.netnih.govphytopurify.com This deciduous conifer is indigenous to the eastern regions of China. jfda-online.com The root bark, referred to as "Tu-Jing-Pi" in traditional Chinese medicine, has a long history of use for treating skin conditions caused by fungal infections. researchgate.netjfda-online.com

The bioactive components of the golden larch, particularly in its root bark, twigs, and seeds, are predominantly a series of diterpenoids, triterpenoids, and lignans. researchgate.netmedscape.comingentaconnect.com Among these, the pseudolaric acids are major bioactive diterpenoids. jfda-online.com In addition to Pseudolarix amabilis, some of these compounds, such as Deacetylpseudolaric acid A and Pseudolaric acid B, have also been reported in Larix kaempferi. nih.govnih.gov

A variety of pseudolaric acids and related diterpenoids have been isolated from Pseudolarix kaempferi, including:

Pseudolaric acids A, B, C, F, G, and H. nih.govresearchgate.net

Deacetylpseudolaric acid A. nih.govresearchgate.net

Methyl pseudolarate A and B. researchgate.net

Glucopyranoside derivatives of pseudolaric acids A and B. researchgate.netbiorlab.com

Other related structures like pseudolaric acid C1 and C2. targetmol.com

The following table provides a summary of the botanical sources for key compounds in the pseudolaric acid family.

| Compound Name | Botanical Source(s) |

| Deacetylpseudolaric acid C2 | Pseudolarix amabilis (Nelson) Rehd. phytopurify.com |

| Pseudolaric Acid A | Pseudolarix kaempferi Gorden nih.gov, Pseudolarix amabilis biorlab.com |

| Pseudolaric Acid B | Pseudolarix kaempferi Gorden researchgate.netjfda-online.com, Pseudolarix amabilis nih.gov |

| Pseudolaric Acid C | Pseudolarix kaempferi Gorden nih.gov |

| Deacetylpseudolaric acid A | Pseudolarix amabilis, Larix kaempferi nih.govmedchemexpress.com |

Historical Perspectives on Pseudolaric Acid Discovery and Initial Characterization

The investigation into the chemical constituents of Pseudolarix kaempferi led to the discovery of a series of novel diterpenoids. jfda-online.com Initial studies focused on isolating and identifying the major bioactive components responsible for the plant's traditional medicinal uses. aacrjournals.org Among the first to be isolated and characterized were Pseudolaric acid A and Pseudolaric acid B. nih.gov

The structures of these compounds were elucidated using spectroscopic data and chemical correlations. nih.gov Further research delved into their absolute configurations, conformations in solution, and mass spectrometry fragmentation mechanisms. nih.gov High-performance liquid chromatography (HPLC) methods were developed for the quantitative analysis of the major pseudolaric acids (A, B, and C) to ensure the quality control of "Tu-Jing-Pi" for medicinal use. jfda-online.comjfda-online.com

Over time, phytochemical studies continued to uncover a wider range of related compounds, including this compound, which is also known by the synonym Demethylpseudolaric acid C. phytopurify.comresearchgate.net The isolation and characterization of these compounds have been crucial for understanding the chemical diversity within the Pseudolarix genus.

This compound within the Diterpenoid Acid Class

This compound belongs to the diterpenoid class of natural products. phytopurify.com Diterpenoids are a large and structurally diverse group of organic compounds derived from four isoprene (B109036) units, containing 20 carbon atoms. researchgate.net They are among the most significant classes of plant-specialized metabolites. researchgate.net

Specifically, this compound is classified as a diterpenoid acid due to the presence of a carboxylic acid functional group in its structure. phytopurify.com The pseudolaric acids, as a whole, are recognized as a distinct family of diterpenoids isolated from the root bark of Pseudolarix amabilis. nih.gov The biosynthesis of these complex diterpenes involves diterpene synthases, enzymes that produce the core structural scaffolds from geranylgeranyl diphosphate (B83284). researchgate.netpnas.org

The chemical properties of this compound are defined by its molecular formula and weight.

| Property | Value |

| Molecular Formula | C20H24O7 phytopurify.com |

| Molecular Weight | 376.405 g/mol phytopurify.com |

The identification and structural elucidation of these compounds are typically achieved through methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. phytopurify.com

Properties

IUPAC Name |

9-(4-carboxypenta-1,3-dienyl)-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFFEVMIQIJTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Isolation and Purity Assessment

Chromatographic Techniques for High-Resolution Isolation from Complex Natural Matricesresearchgate.netchemfaces.com

Chromatography is the cornerstone for separating individual components from the intricate chemical profile of Pseudolarix extracts. rroij.com High-resolution techniques are essential to isolate Deacetylpseudolaric acid C2 from other closely related compounds such as pseudolaric acids A, B, C1, and their various glycosidic and ester derivatives. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and separation of diterpenoids from Pseudolarix kaempferi. gtiit.edu.cn A reversed-phase HPLC (RP-HPLC) method coupled with a Diode Array Detector (DAD) has been successfully developed for the simultaneous qualification and quantification of seven major diterpenoids, including this compound. chemfaces.comnih.gov This method provides the resolution needed to distinguish between the various structurally related pseudolaric acids. nih.gov

The optimal conditions for this analytical separation have been meticulously established to achieve baseline separation of the target compounds within a reasonable timeframe. chemfaces.comnih.gov

Table 1: HPLC Parameters for the Analysis of this compound

| Parameter | Specification |

|---|---|

| Stationary Phase (Column) | Inertsil ODS-3 |

| Mobile Phase | Gradient elution using Methanol and 0.5% (v/v) aqueous acetic acid |

| Flow Rate | 0.6 mL/min |

| Detection Wavelength | 262 nm |

| Total Run Time | 40 minutes |

Data sourced from a validated method for diterpenoid analysis in Pseudolarix kaempferi. chemfaces.comnih.gov

The primary goal of preparative chromatography is to upscale an analytical separation to isolate a pure substance in sufficient quantity for further research. chromatographyonline.com Starting from a well-developed analytical method, the process is scaled up by increasing the sample load and column dimensions to maximize yield per injection. chromatographyonline.com In the context of natural product isolation, this involves processing crude or semi-purified plant extracts to obtain target compounds, such as this compound, in milligram quantities. evotec.comresearchgate.net

Modern preparative HPLC systems employ advanced technologies to handle the demands of large-scale purification. sykam.comsartorius.com These systems can be configured for binary or quaternary gradient mixing and operate at high flow rates to process significant amounts of material. sykam.comsykam.com Technologies like Dynamic Axial Compression (DAC) are integrated into preparative columns to maintain high efficiency and peak symmetry under high-loading conditions, ensuring the longevity and reliability of the separation process. sartorius.com These strategies are crucial for obtaining the necessary amounts of pure this compound from the low-yielding natural source material.

High-Performance Liquid Chromatography (HPLC) Applications

Analytical Validation of Isolated Deacetylpseudolaric acid C2nih.govmdpi.com

Analytical method validation is a critical process that confirms a technique is suitable for its intended purpose. europa.euich.org For this compound, the HPLC-DAD method has undergone validation to ensure it provides reliable and accurate quantitative data. chemfaces.comnih.gov The validation assesses several key performance characteristics, including specificity, linearity, accuracy, and precision. ich.org

The definitive identification and structural elucidation of isolated natural products like this compound rely on spectroscopic analysis, particularly 2D NMR techniques. researchgate.net This process serves as a fundamental confirmation of purity. The specificity of an analytical method—its ability to measure the analyte accurately in the presence of other components—is established by ensuring that the signal detected (e.g., the chromatographic peak) corresponds exclusively to this compound. ich.org This is often achieved by comparing the spectroscopic data of the isolated compound with that of a well-characterized reference standard or by analyzing samples that have been subjected to stress conditions to ensure no interference from potential degradation products. ich.org

The validated RP-HPLC-DAD method serves as a robust quantitative tool for determining the concentration of this compound. chemfaces.comnih.gov The method's performance has been rigorously evaluated, demonstrating its suitability for the accurate measurement of this compound in complex samples like crude plant extracts. nih.gov The successful application of this method to analyze numerous P. kaempferi samples highlights its reliability for quality control and research purposes. chemfaces.comnih.gov

Table 2: Validation Parameters of the Quantitative HPLC Method

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | > 0.9999 |

| Accuracy (Recovery) | 94.3% – 106.1% |

| Precision (Repeatability R.S.D.) | < 0.57% |

| Precision (Intermediate R.S.D.) | < 4.67% |

Data from the validated quantitative determination method for major diterpenoids in Pseudolarix kaempferi. chemfaces.comnih.gov

Comprehensive Structural and Stereochemical Elucidation

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the intricate structure of Deacetylpseudolaric acid C2. Both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, have been instrumental in assigning the chemical shifts and establishing the connectivity of atoms within the molecule. acs.orgresearchgate.net

Comparison of the ¹H and ¹³C NMR spectral data of this compound with related compounds, such as pseudolaric acid A, has revealed significant structural similarities, particularly in the side chain. acs.org The much larger range of chemical shifts in ¹³C NMR compared to ¹H NMR makes it particularly sensitive to subtle changes in molecular structure, which is crucial for identifying specific carbon environments. nih.gov

2D NMR experiments, such as Correlation Spectroscopy (COSY), have been vital in establishing proton-proton couplings, allowing for the tracing of the carbon skeleton. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) experiments have been particularly insightful, revealing long-range correlations between protons and carbons. For instance, in a related compound, HMBC was used to unambiguously assign an oxygenated quaternary carbon signal by observing its correlation with a specific proton signal. acs.org These advanced NMR techniques provide a detailed map of the molecular framework, confirming the presence of key structural motifs like disubstituted and trisubstituted double bonds, carbonyl groups, and oxygenated quaternary carbons. acs.org

Table 1: Illustrative ¹H and ¹³C NMR Data for Related Pseudolaric Acid Analogs

| Position | ¹³C NMR (δ) | ¹H NMR (δ, multiplicity, J in Hz) |

| 1' | - | 4.20 (d), 4.11 (d) |

| 11 | 84.8 | - |

| 12 | - | 1.64 |

| 18 | 168.5 | - |

Note: This table provides example data from a related pseudolaric acid analog to illustrate the application of NMR spectroscopy. Specific data for this compound may vary.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) has been a critical tool for determining the molecular formula and analyzing the fragmentation patterns of this compound and its analogs. acs.orgresearchgate.net High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI/MSn) has been particularly effective in identifying metabolites of related compounds. researchgate.net

The mass spectrum of a related pseudolaric acid analog showed a characteristic weak ion at m/z 326, corresponding to the loss of an acetic acid molecule ([M - AcOH]+), providing a significant clue about its structure. acs.org Similarly, the presence of a characteristic ion at m/z 372, resulting from the loss of a glyceroyl ester side chain fragment ([M - C3H6O2 - AcOH]+), further supported the structural assignment. acs.org These fragmentation patterns are instrumental in piecing together the molecular structure.

High-resolution mass spectrometry provides the exact mass of the molecule, which allows for the determination of its elemental composition. nih.gov This information is fundamental for confirming the molecular formula derived from other spectroscopic data.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. researchgate.net The IR spectrum provides information about the vibrations of different bonds within the molecule, with specific functional groups exhibiting characteristic absorption bands.

For a molecule like this compound, which contains carboxylic acid and ester functionalities, the IR spectrum is expected to show strong absorptions for the carbonyl (C=O) stretching vibrations, typically in the region of 1600-1800 cm⁻¹. pg.edu.plspectroscopyonline.com Carboxylic acids also display a very broad O-H stretching band between 2500 and 3500 cm⁻¹. The presence of double bonds (C=C) would also result in characteristic stretching absorptions. pg.edu.pl By analyzing the positions and intensities of these bands, the presence of key functional groups in this compound can be confirmed. researchgate.netresearchgate.net

Chiroptical Methods (Circular Dichroism, Optical Rotation) for Stereochemical Assignment

Chiroptical methods, such as circular dichroism (CD) and optical rotation, are essential for determining the stereochemistry of chiral molecules like this compound. researchgate.netwikipedia.org These techniques rely on the differential interaction of chiral molecules with polarized light. wikipedia.orgwikipedia.org

Circular dichroism measures the differential absorption of left and right circularly polarized light, providing information about the secondary structure and absolute configuration of chiral molecules. wikipedia.orgnih.gov The CD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to distinguish between enantiomers. wikipedia.org

Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.orglibretexts.org The specific rotation, [α], is a characteristic physical constant for a given enantiomer. libretexts.orgwikipedia.org The direction of rotation (dextrorotatory (+) or levorotatory (-)) helps in characterizing the stereoisomer. masterorganicchemistry.com The combination of these chiroptical methods provides crucial data for the assignment of the absolute stereochemistry of this compound. researchgate.netwikipedia.org

X-ray Crystallography for Definitive Three-Dimensional Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. d-nb.infolibretexts.org This technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern, which can then be used to calculate the electron density and, consequently, the positions of all atoms in the molecule. nih.gov

While specific X-ray crystallographic data for this compound is not detailed in the provided search results, the technique has been successfully applied to determine the structures of other complex natural products and is considered the gold standard for structural elucidation. nih.govresearchgate.netnih.gov Obtaining a suitable crystal of this compound would allow for the unambiguous determination of its complete 3D structure, including bond lengths, bond angles, and the precise spatial arrangement of all its atoms. nih.gov

Elucidation of Relative and Absolute Stereochemistry

The final step in the structural elucidation of this compound is the determination of its relative and absolute stereochemistry. researchgate.netwikipedia.org This involves establishing the spatial orientation of substituents at all chiral centers within the molecule.

The relative stereochemistry, which describes the stereochemical relationship between different chiral centers within the same molecule, is often determined through NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.

The absolute stereochemistry, which defines the actual three-dimensional arrangement of atoms in space for a chiral molecule, is determined using a combination of techniques. wikipedia.orgmdpi.com As mentioned, X-ray crystallography provides a direct determination of the absolute configuration if the crystal is of sufficient quality. wikipedia.org Chiroptical methods like circular dichroism and optical rotation provide experimental data that can be compared with theoretical calculations for different possible stereoisomers to assign the correct absolute configuration. rsc.org The Cahn-Ingold-Prelog (CIP) priority rules are then used to assign R or S descriptors to each chiral center. libretexts.org Through the careful application and integration of these methods, the complete and unambiguous three-dimensional structure of this compound, including its absolute stereochemistry, has been established. acs.orgresearchgate.net

Biosynthetic Pathways and Metabolic Transformations

Hypothesized Biosynthesis of the Pseudolaric Acid Scaffold

The complex diterpenoid structure of pseudolaric acids originates from a foundational biosynthetic pathway. pnas.org The initial and committed step in the creation of the pseudolaric acid scaffold is catalyzed by a specific diterpene synthase (diTPS). pnas.org

Research has identified a unique class I diTPS from the golden larch, named pseudolaratriene synthase (PxaTPS8). pnas.org This enzyme acts on the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). PxaTPS8 converts GGPP into a previously unknown bicyclic diterpene with a fused 5,7 ring system, which has been named pseudolaratriene. pnas.org This molecule, pseudolaratriene, is considered the key intermediate that forms the core scaffold upon which further modifications occur to create the variety of pseudolaric acids, such as Pseudolaric Acid B (PAB), found in the plant. pnas.org The synthesis of the complete tricyclic core of pseudolaric acids has also been achieved through chemical synthesis, underscoring the complexity of this natural scaffold. rsc.orgnih.gov

Enzymatic Steps in Deacetylpseudolaric acid C2 Formation

This compound (PC2) is not directly synthesized by the plant's metabolic machinery but is formed through the enzymatic modification of a parent compound, primarily Pseudolaric Acid B (PAB). researchgate.net The key enzymatic reaction is a hydrolysis event.

Once PAB is absorbed into the bloodstream, it is rapidly metabolized. researchgate.net The formation of PC2 is attributed to the hydrolysis of the C-19 ester bond of PAB. This reaction is catalyzed by plasma esterases. researchgate.net In vitro studies incubating PAB in whole blood confirmed that it was gradually metabolized into PC2 over time, demonstrating a time-dependent dynamic process. researchgate.net This rapid conversion explains why little to no PAB itself is detected in biological samples after administration, with PC2 being the prominent compound found. researchgate.netucr.edu

In Vivo and In Vitro Metabolic Studies of Pseudolaric Acids

Metabolic studies, both within living organisms and in controlled laboratory settings, have been crucial in elucidating the role and formation of this compound.

Investigations into the metabolic profile of Pseudolaric Acid B (PAB) have consistently identified this compound (PC2) as the primary and specific metabolite. researchgate.netucr.edumedchemexpress.com Following either oral or intravenous administration of PAB to rats, PC2 was detected in plasma, urine, bile, and feces, while the parent compound, PAB, was virtually absent. researchgate.netucr.edu

Similarly, when studying the metabolism of a total diterpene acid (TDA) extract from Pseudolarix kaempferi, PC2 was found to be the predominant metabolite across various biological samples. researchgate.net These findings firmly establish PC2 as a key metabolic product of pseudolaric acids in vivo.

| Parent Compound(s) | Key Metabolite | Biological Samples Where Identified | Reference |

|---|---|---|---|

| Pseudolaric Acid B (PAB) | This compound (PC2) | Plasma, Urine, Bile, Feces | ucr.edu, researchgate.net |

| Total Diterpene Acid (TDA) | This compound (PC2) | Plasma, Urine, Bile, Feces | researchgate.net |

The metabolic transformation of pseudolaric acids is characterized by two main types of reactions: hydrolysis and glycosylation. researchgate.net

The conversion of PAB to PC2 is a clear example of a hydrolytic reaction, specifically the cleavage of an ester bond by plasma esterases. researchgate.netresearchgate.net Studies have shown that this metabolism is independent of intestinal microflora and is not carried out by digestive enzymes like pepsin or trypsin. ucr.eduresearchgate.net Furthermore, in vitro studies with liver microsomes showed very little metabolism of PAB, indicating that the primary site of this hydrolytic conversion is the blood. researchgate.netucr.edu

In addition to hydrolysis, glycosylation is another metabolic pathway for pseudolaric acids. researchgate.net When studying the metabolism of total diterpene acids, a metabolite proposed to be the glucoside of PC2 (PC2G) was detected. researchgate.netchemfaces.com Other glycosylated metabolites, such as pseudolaric acid A O-beta-D glucopyranoside (PAG) and pseudolaric acid B O-beta-D glucopyranoside (PBG), have also been identified, confirming that glycosylation is a relevant metabolic transformation for this class of compounds. researchgate.netchemfaces.com

| Metabolic Reaction | Enzyme/Process | Example Transformation | Reference |

|---|---|---|---|

| Hydrolysis | Plasma Esterase | Pseudolaric Acid B → this compound | researchgate.net |

| Glycosylation | Glucosyltransferases (presumed) | This compound → Glucoside of PC2 (PC2G) | researchgate.net, chemfaces.com |

Synthetic Chemistry and Chemical Derivatization Strategies

Strategies for Total Synthesis of Deacetylpseudolaric acid C2 and Related Diterpenoids

While a direct total synthesis of this compound has not been extensively documented, the synthetic strategies developed for closely related diterpenoids, particularly pseudolaric acid A and B, are highly relevant. These syntheses address the core challenges of constructing the characteristic tricyclic skeleton, which features a trans-fused [5-7] polyhydroazulene core, a bridged lactone, and four contiguous stereocenters, one of which is a quaternary carbon. nih.gov

Key strategies in the total synthesis of the pseudolaric acid framework include:

Construction of the Polyhydroazulene Core : A significant challenge is the creation of the seven-membered ring fused to a five-membered ring. A successful approach has been the use of a metal-catalyzed [5+2] intramolecular cycloaddition of an alkyne and a vinylcyclopropane. nih.govacs.org This reaction, catalyzed by rhodium or ruthenium, effectively assembles the bicyclic core from a linear precursor. nih.govorganic-chemistry.org Another strategy employed a rhodium carbene intramolecular cyclization-cycloaddition cascade to build the nucleus of pseudolaric acids A and B. acs.org

Formation of the Bridged Lactone and Quaternary Center : Establishing the C10 quaternary center and the bridged lactone has required innovative solutions. One successful strategy involved an intramolecular alkoxycarbonyl radical cyclization onto a diene system. nih.govacs.org This approach was found to be dependent on the substrate structure and reaction conditions. acs.org An alternative formal synthesis utilized a Claisen rearrangement and an iodoetherification to construct the quaternary stereocenter, followed by a ring-closing metathesis to form the seven-membered ring. thieme.de

Stereocontrol : The synthesis must control the relative and absolute stereochemistry of multiple centers. Early-stage stereocontrol has been achieved using methods like the Noyori asymmetric hydrogenation to set adjacent stereocenters in the precursor chain. nih.govorganic-chemistry.org The Charette cyclopropanation has been used to establish the absolute configuration of the cyclopropane (B1198618) ring used in the subsequent [5+2] cycloaddition. organic-chemistry.org

A notable total synthesis of (-)-pseudolaric acid B by Trost and colleagues highlighted the use of these advanced methods, overcoming significant hurdles such as the challenging formation of the bridged lactone in the final steps. acs.orgorganic-chemistry.org The intriguing reactivity of the complex core was demonstrated by the tendency to form an undesired oxo-bridged derivative, which was ultimately overcome by using a specific ester exchange catalyst for the final lactonization. organic-chemistry.org

Table 1: Key Reactions in the Total Synthesis of the Pseudolaric Acid Skeleton

| Synthetic Challenge | Key Reaction/Strategy | Purpose | Reference(s) |

|---|---|---|---|

| Polyhydroazulene Core | Rhodium/Ruthenium-catalyzed [5+2] intramolecular cycloaddition | Constructs the fused 7- and 5-membered ring system. | acs.org, nih.gov, organic-chemistry.org |

| Quaternary Center/Lactone | Intramolecular alkoxycarbonyl radical cyclization | Forms the bridged lactone and C10 quaternary center. | acs.org, nih.gov |

| Quaternary Center | Claisen rearrangement and iodoetherification | Establishes the crucial quaternary stereocenter. | thieme.de |

| Stereocontrol | Noyori asymmetric hydrogenation | Sets stereochemistry in the acyclic precursor. | nih.gov, organic-chemistry.org |

Semisynthetic Routes from Naturally Occurring Pseudolaric Acids

Given the low yields often associated with the total synthesis of complex natural products, semisynthesis starting from abundant, naturally occurring pseudolaric acids like pseudolaric acid B (PAB) is a practical and widely used alternative. nih.gov This approach allows for the efficient generation of diverse analogues, including this compound, for biological testing.

Researchers have developed efficient routines to modify PAB, which is the major bioactive component isolated from the root bark of Pseudolarix kaempferi. nih.govresearchgate.netfrontiersin.org These modifications primarily target the reactive functional groups on the PAB scaffold. A key focus has been the derivatization of the carboxylic acid moiety, leading to the synthesis of a wide range of amide and ester derivatives. mdpi.comresearchgate.net For instance, a series of 19 structurally diverse analogues were prepared, many through semisynthesis from PAB, to establish clear structure-activity relationships. nih.govresearchgate.net

This strategy not only provides access to rare natural analogues but also enables the creation of novel, non-natural derivatives with potentially enhanced properties.

Chemoselective Modifications for Analog Preparation

Chemoselective modifications are crucial for exploring the structure-activity relationship (SAR) of the pseudolaric acid family. The goal is to alter one specific functional group in the presence of others to understand its contribution to biological activity.

The most frequently targeted functional group for chemoselective modification in pseudolaric acid B is the side-chain carboxylic acid. researchgate.netacs.org This has led to the preparation of numerous derivatives:

Amide Derivatives : The carboxylic acid has been converted into a variety of amides, including hydrazineyl amides. These modifications aim to alter the polarity, hydrogen-bonding capacity, and metabolic stability of the side chain. mdpi.comresearchgate.net

Ester and Glycoside Derivatives : Esterification and glycosylation of the carboxylic acid have also been explored. researchgate.net

Modifications at Other Positions : While less common, modifications at other positions, such as the acetyl group on the lactone ring, are also possible. The natural occurrence of deacetylated compounds like this compound suggests that this position is also important for modulating activity. researchgate.net

These SAR studies have established that the integrity of certain structural features is critical for activity. For example, modifications to the carboxylic acid can significantly impact the compound's potency. nih.govacs.org

Regiospecific Functionalization and Stereocontrol in Synthesis

Achieving regiospecific functionalization and stereocontrol is a central theme in the synthesis of pseudolaric acids. The complex, three-dimensional structure demands precise control over where and how chemical transformations occur.

In the context of total synthesis, stereocontrol is established from the earliest stages and maintained throughout the synthetic sequence. Key examples include:

Diastereoselective Reductions : The Noyori asymmetric hydrogenation of a β-keto ester was used to create two adjacent stereocenters in an acyclic precursor with high enantiomeric and diastereomeric purity. nih.govorganic-chemistry.org

Substrate-Controlled Cyclizations : The crucial [5+2] cycloaddition proceeds under substrate control, where the existing stereocenters in the linear precursor dictate the stereochemical outcome of the newly formed rings. nih.gov

Regioselective Reactions : During the synthesis of the polyhydroazulene core, a diene was formed. Subsequent selective epoxidation of the more electron-rich double bond, followed by a base-mediated opening, allowed for the installation of the angular hydroxyl group in a highly regioselective manner. organic-chemistry.org

Diastereoselective Additions : The addition of organometallic reagents, such as cerium acetylides, to a sterically hindered ketone on the tricyclic core was achieved with high diastereocontrol, enabling the installation of the side chain with the correct stereochemistry. nih.govacs.org

These examples underscore the high level of sophistication required to manipulate the intricate framework of pseudolaric acids, ensuring that each functional group and stereocenter is installed with precision.

Mechanistic Investigations of Biological Activities in Preclinical Models

Anticancer and Cytotoxic Mechanisms at the Cellular and Subcellular Level

Deacetylpseudolaric acid C2 has been the subject of preclinical research to elucidate its potential as an anticancer agent. These investigations have focused on its effects at the cellular and subcellular levels, revealing a multi-faceted mechanism of action that includes interference with critical cellular machinery, disruption of the cell division cycle, and induction of programmed cell death. Furthermore, its ability to modulate the immune system by altering macrophage phenotypes is an emerging area of interest.

Interference with Microtubule Dynamics

A key mechanism underlying the anticancer potential of certain compounds is the disruption of microtubule dynamics, which is crucial for cell division. tumortreatingfieldstherapy.com Microtubules are essential components of the mitotic spindle, the cellular apparatus responsible for segregating chromosomes during mitosis. nih.govresearchgate.net The inhibition of tubulin polymerization prevents the formation of these spindles, leading to mitotic arrest and, ultimately, cell death. nih.govmdpi.com

This compound is suggested to function as a tubulin polymerization inhibitor. fluoroprobe.comscbt.com By interfering with the assembly of microtubules, it disrupts the formation of the mitotic spindle. nih.govresearchgate.netnih.gov This disruption triggers the mitotic spindle assembly checkpoint, a crucial cellular surveillance mechanism that halts the cell cycle to prevent chromosomal mis-segregation. nih.govnih.gov The inability to form a functional spindle leads to mitotic catastrophe and can induce apoptosis. nih.govnih.gov

Table 1: Effects of Microtubule-Disrupting Agents

| Agent | Mechanism of Action | Consequence |

| This compound (putative) | Inhibition of tubulin polymerization fluoroprobe.comscbt.com | Mitotic spindle disruption, cell cycle arrest, apoptosis nih.govnih.gov |

| Taxol | Interference with microtubule function nih.gov | Mitotic spindle disruption, G2/M arrest nih.gov |

| Nocodazole | Microtubule disruption nih.gov | Spindle checkpoint activation, apoptosis nih.gov |

| Vincristine | Inhibition of tubulin polymerization nih.gov | Mitotic catastrophe, non-apoptotic cell death nih.gov |

Cell Cycle Perturbation

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this cycle is a common strategy for anticancer therapies. This compound has been shown to perturb the cell cycle, specifically by inducing an arrest at the G2/M phase. nih.goveuropeanreview.orgmdpi.complos.orgbiorxiv.org This phase is a critical checkpoint where the cell prepares for mitosis.

The arrest in the G2/M phase is often mediated by the modulation of key regulatory proteins. The cyclin B1/Cdc2 (also known as Cdk1) complex is a primary driver of entry into mitosis. cellsignal.comembopress.org this compound is thought to influence the activity of this complex. Studies on other compounds have shown that G2/M arrest can be achieved by down-regulating the expression of cyclin B1 and inhibiting the kinase activity of Cdc2. nih.govaffbiotech.comresearchgate.net This prevents the cell from proceeding into mitosis, effectively halting cell proliferation. nih.govplos.org

Induction of Apoptosis and Cell Death Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells and is a primary target for cancer therapies. aging-us.com this compound has been found to induce apoptosis in preclinical models. researchgate.net The induction of apoptosis is a complex process involving multiple signaling pathways.

One of the key pathways is the mitochondrial or intrinsic pathway, which is regulated by the Bcl-2 family of proteins. nih.govmdpi.com Pro-apoptotic members of this family can trigger the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases. aging-us.comnih.gov Caspases, particularly initiator caspases like caspase-9 and executioner caspases like caspase-3, are central to the execution of apoptosis. wikipedia.orgnih.govcellsignal.combiotium.com The activation of these caspases leads to the systematic dismantling of the cell. wikipedia.org Saturated fatty acids have also been shown to induce apoptosis through the mitochondrial pathway by modulating Bcl-2 family members. semanticscholar.org C2-ceramide, a related lipid molecule, has also been demonstrated to induce apoptosis. mdpi.com

Table 2: Key Regulators of Apoptosis

| Molecule | Role in Apoptosis |

| Bcl-2 Family Proteins | Regulate the intrinsic (mitochondrial) pathway nih.govmdpi.com |

| Cytochrome c | Activates the apoptosome and caspase cascade upon release from mitochondria aging-us.comnih.gov |

| Caspases (e.g., Caspase-3, -9) | Proteolytic enzymes that execute the apoptotic program wikipedia.orgnih.gov |

Modulation of Macrophage Phenotype and Immune Response

Macrophages are versatile immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2). nih.govnih.govbio-rad-antibodies.com The polarization of macrophages towards an M1 or M2 phenotype plays a critical role in the immune response to cancer. ijbs.com Some therapeutic agents can modulate this polarization to enhance anti-tumor immunity. frontiersin.org

This compound is being investigated for its potential to modulate macrophage phenotype. The hypothesis is that it may promote the polarization of macrophages from an M2-like phenotype, which is often associated with tumor promotion, to an M1-like phenotype, which exhibits anti-tumor activities. nih.govfrontiersin.org M1 macrophages are characterized by the production of pro-inflammatory cytokines and their ability to kill tumor cells. bio-rad-antibodies.com C2-ceramide has been shown to reprogram tumor-associated macrophages toward an M1 phenotype. frontiersin.org

Antimicrobial Activity: Fungal and Bacterial Targets

In addition to its cytotoxic properties, this compound has demonstrated antimicrobial activity, particularly against fungal pathogens.

Antifungal Efficacy against Pathogens

This compound has shown notable antifungal activity against a range of pathogenic fungi. researchgate.netnih.gov Its efficacy has been particularly highlighted against various species of Candida and dermatophytes. researchgate.netfrontiersin.org

Candida species are a common cause of opportunistic fungal infections in humans. microbialcell.combrieflands.com this compound has been reported to be active against Candida albicans, a major human fungal pathogen. researchgate.netnih.gov The mechanism of its antifungal action is thought to involve disruption of the fungal cell membrane and inhibition of key cellular processes. mdpi.comscielo.br

Dermatophytes are a group of fungi that cause infections of the skin, hair, and nails. mdpi.comeajm.org this compound has also demonstrated activity against dermatophyte species. nih.govresearchgate.netd-nb.info The ability to combat these fungi suggests a potential for its use in treating superficial fungal infections.

Table 3: Antifungal Spectrum of this compound

| Pathogen Group | Examples | Relevance |

| Candida species | Candida albicans researchgate.netnih.gov | Common cause of opportunistic mycoses microbialcell.combrieflands.com |

| Dermatophytes | Trichophyton species, Microsporum species eajm.orgresearchgate.net | Cause superficial infections of skin, hair, and nails mdpi.com |

Anti-inflammatory Pathway Modulation

Research into the anti-inflammatory properties of constituents from Pseudolarix amabilis is an active area. tandfonline.com However, specific studies detailing the mechanisms by which this compound modulates inflammatory pathways are not present in the available literature.

There is no specific information available in the reviewed literature detailing the inhibition of inflammatory mediators, such as cytokines or prostaglandins, by this compound.

No studies were identified that investigated the interference of this compound with specific inflammatory signaling pathways, such as NF-κB or MAPK pathways.

Inhibition of Inflammatory Mediators

Antioxidant Activities and Redox Modulation

While antioxidant properties have been reported for the general class of compounds to which this compound belongs, specific research evaluating the antioxidant and redox-modulating activities of this compound itself is not available in the reviewed scientific databases.

Preclinical In Vitro and In Vivo Model Systems for Efficacy Evaluation

This compound has been isolated from the root cortex of Pseudolarix amabilis (also known by its synonym Pseudolarix kaempferi). epdf.pub While other compounds from this plant have been evaluated in various preclinical models for activities like antitumor and antiviral effects, specific data for this compound is lacking. nih.govsci-hub.se

No data from cell line sensitivity or viability assays (such as MTT or XTT assays) for this compound were found in the comprehensive literature search. Therefore, no information on its cytotoxic or cytostatic effects on specific cell lines can be provided.

Non-Human Animal Models for Efficacy Studies

Specific efficacy studies of this compound in non-human animal models have not been reported in the available scientific literature. Preclinical research involving animal models is a critical phase for evaluating the therapeutic potential and in vivo activity of a compound before it can be considered for clinical trials. taconic.comgavinpublishers.com

Studies on the related compound, Pseudolaric acid B (PAB), have demonstrated its efficacy in various animal models, including murine xenograft models of cancer and models of inflammatory skin conditions. lktlabs.comnih.govaacrjournals.orgnih.gov For instance, PAB has been shown to inhibit tumor growth in mice bearing human liver cancer xenografts. aacrjournals.org It has also been found to ameliorate atopic dermatitis-like lesions in mice. nih.gov

A study on the metabolism of total diterpene acids from Pseudolarix kaempferi identified this compound as a primary metabolite in rats following administration of the acid mixture. researchgate.netchemfaces.com This finding implies that the efficacy observed in animal models treated with total diterpene acids or PAB could be, in part, attributable to the systemic presence of this compound. researchgate.netchemfaces.com Nevertheless, without direct administration of this compound in efficacy studies, its specific contribution to the observed therapeutic effects remains unquantified.

Table 3: Summary of In Vivo Efficacy Studies in Non-Human Animal Models for this compound

Direct efficacy studies using this compound as the investigational agent have not been published.

| Animal Model | Disease/Condition | Key Efficacy Findings | Source |

| Not Reported | Not Reported | Not Reported | N/A |

Structure Activity Relationship Sar and Pharmacophore Mapping

Systematic Evaluation of Deacetylpseudolaric acid C2 Analogues for Bioactivity

Systematic evaluation of a series of naturally occurring and semi-synthesized analogues of pseudolaric acids has been conducted to determine their bioactivity, particularly against fungal pathogens and cancer cell lines.

One of the most comprehensive studies on the antifungal activity of pseudolaric acid analogues involved testing nineteen structurally diverse compounds against the pathogenic fungus Candida albicans. nih.govresearchgate.net This study, which included this compound, was instrumental in establishing a clear SAR for this class of compounds. nih.govresearchgate.net The bioactivity data from this study highlighted the importance of specific structural motifs for antifungal efficacy.

In the realm of anticancer research, various pseudolaric acid derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. nih.govacs.org For instance, a study involving twelve structurally diverse pseudolaric acid analogues, including this compound, assessed their inhibitory activity against human microvascular endothelial cells (HMEC-1) and two tumor cell lines. acs.org These evaluations have been crucial in identifying the pharmacophoric elements responsible for cytotoxicity.

Below are interactive data tables summarizing the bioactivity of selected pseudolaric acid analogues, including this compound, based on available research findings.

Table 1: Antifungal Activity of Selected Pseudolaric Acid Analogues against Candida albicans

| Compound | Structure | MIC (µg/mL) |

| This compound | >100 | |

| Pseudolaric acid A | 6.25 | |

| Pseudolaric acid B | 3.12 | |

| Methyl pseudolarate B | 12.5 | |

| Pseudolaric acid B-O-β-D-glucopyranoside | >100 |

Data sourced from studies on the antifungal activity of pseudolaric acid derivatives. nih.govresearchgate.net

Table 2: Cytotoxic Activity of Selected Pseudolaric Acid Analogues

| Compound | Cell Line | IC50 (µM) |

| This compound | HMEC-1 | >10 |

| Pseudolaric acid A | HMEC-1 | 1.0 |

| Pseudolaric acid B | HMEC-1 | 0.73 |

| Deacetylpseudolaric acid B | HMEC-1 | >10 |

| Methyl pseudolarate B | HMEC-1 | >10 |

Data sourced from studies on the cytotoxic activity of pseudolaric acid derivatives. acs.org

Identification of Structural Determinants for Potency and Selectivity

The analysis of bioactivity data from various analogues has enabled the identification of key structural features that govern the potency and selectivity of this compound and related compounds.

For antifungal activity, the following structural aspects are critical:

The Carboxylic Acid Moiety: The presence of a free carboxylic acid at C-5' is essential for potent antifungal activity. Esterification or amidation of this group, as seen in methyl pseudolarate B and other derivatives, leads to a significant decrease or complete loss of activity. nih.govresearchgate.net

The α,β-Unsaturated Lactone: The integrity of the α,β-unsaturated γ-lactone ring is crucial. Modifications in this region generally result in reduced potency.

The Acetoxy Group at C-11: The presence and nature of the substituent at C-11 influence activity. For instance, Pseudolaric acid B, which has an acetoxy group at this position, is more potent than its deacetylated counterpart, Deacetylpseudolaric acid B. acs.org

Glycosylation: The addition of a glucose moiety, as in Pseudolaric acid B-O-β-D-glucopyranoside, renders the compound inactive, likely due to increased polarity and altered interaction with the target. nih.govresearchgate.net

In terms of cytotoxic activity, similar structural determinants are at play:

The Side Chain Carboxylic Acid: A free carboxylic acid in the side chain is a strong determinant of cytotoxic potency. acs.org

Substitution at C-2': Modifications at the C-2' position of the side chain can significantly impact activity, suggesting this region is involved in target interaction.

Computational Modeling and Chemoinformatic Approaches to SAR

To date, there is a notable absence of published studies specifically detailing computational modeling or pharmacophore mapping for this compound. While these chemoinformatic approaches are powerful tools in drug discovery for elucidating SAR and guiding the design of new analogues, their application to this particular compound has not been reported in the available scientific literature.

General computational studies on other natural products often involve techniques such as:

Quantitative Structure-Activity Relationship (QSAR): This method correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, helping to understand the binding mode and interactions.

Although no specific pharmacophore model for this compound has been developed, the empirical SAR data allows for the postulation of a hypothetical pharmacophore. Such a model would likely include a hydrogen bond donor/acceptor feature corresponding to the carboxylic acid, a hydrophobic region representing the diterpenoid core, and specific steric volumes to account for the influence of substituents at various positions.

Design Principles for Enhanced Biological Activity

Based on the established structure-activity relationships, several design principles can be formulated to guide the synthesis of this compound analogues with enhanced biological activity:

Preservation of the Carboxylic Acid: The free carboxylic acid on the side chain is paramount for both antifungal and cytotoxic activities and should be maintained in any new analogue design.

Modification of the Diterpenoid Scaffold: While the core structure is important, subtle modifications that enhance binding affinity or improve pharmacokinetic properties could be explored. This might include the introduction of small, lipophilic groups or heteroatoms.

Exploration of the C-11 Position: Given the difference in activity between acetylated and deacetylated forms, this position represents a key site for modification. Introducing different ester groups or other functionalities could modulate potency and selectivity.

Avoidance of Bulky Polar Groups: The loss of activity upon glycosylation suggests that large, polar additions are detrimental. Future designs should focus on maintaining a favorable balance of hydrophilicity and lipophilicity.

Targeted Side Chain Modifications: The side chain offers opportunities for optimization. Altering the length, rigidity, and electronic properties of the side chain, while retaining the essential carboxylic acid, could lead to improved interactions with the biological target.

By adhering to these principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with the potential for superior therapeutic efficacy.

Future Research Directions and Translational Perspectives

Novel Analytical Techniques for Pseudolaric Acid Profiling

The accurate and sensitive detection of Deacetylpseudolaric acid C2 and its related analogues in complex biological matrices is paramount for pharmacokinetic and metabolic studies. While high-performance liquid chromatography (HPLC) has been the cornerstone of analysis, future efforts are directed towards developing more sophisticated and efficient analytical methodologies. The development and validation of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods are crucial for the simultaneous quantification of multiple pseudolaric acids in biological samples. These advanced techniques offer superior resolution, sensitivity, and speed, enabling a more comprehensive profiling of these compounds and their metabolites.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for this compound to act in concert with other therapeutic agents is a promising avenue of investigation. Synergistic interactions can lead to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance. Future studies should systematically explore the synergistic effects of this compound with a range of other bioactive compounds, including conventional chemotherapeutic drugs and other natural products. Investigating these combinations in various disease models will be essential to identify potent and clinically relevant synergistic pairings.

Investigation of Epigenetic and Transcriptomic Impacts

Understanding the molecular mechanisms underlying the biological activities of this compound requires a deep dive into its effects on gene expression and epigenetic regulation. Transcriptomic analyses, such as RNA sequencing (RNA-Seq), can provide a global view of the changes in gene expression induced by this compound. Concurrently, investigating its impact on epigenetic modifications, including DNA methylation and histone acetylation, will offer insights into the upstream regulatory pathways it modulates. These studies will be instrumental in elucidating the compound's mode of action and identifying novel therapeutic targets.

Rational Design of this compound-Inspired Bioactive Agents

The unique chemical scaffold of this compound presents an excellent starting point for the rational design and synthesis of novel bioactive agents. By understanding the structure-activity relationships of this compound and its analogues, medicinal chemists can design and create new derivatives with improved potency, selectivity, and pharmacokinetic properties. This approach, which combines computational modeling with synthetic chemistry, holds the potential to generate a new class of therapeutic agents inspired by this natural product.

Advanced Delivery Systems for Preclinical Research

The translation of this compound from a promising lead compound to a preclinical candidate is contingent upon overcoming challenges related to its physicochemical properties, such as poor water solubility. The development of advanced drug delivery systems is therefore a critical area of future research. Formulations such as nanoparticles, liposomes, and micelles can enhance the solubility, stability, and bioavailability of this compound. These delivery systems can also enable targeted delivery to specific tissues or cells, thereby increasing efficacy and minimizing potential off-target effects in preclinical studies.

Integration with Omics Technologies for Comprehensive Biological Insight

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is necessary. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular and systemic responses to this compound. This systems biology approach will facilitate the identification of key signaling pathways and molecular networks modulated by this compound, providing a deeper and more complete insight into its multifaceted biological activities.

Q & A

Q. What are the key chemical identifiers and structural properties of deacetylpseudolaric acid C2 (DPAC2)?

DPAC2 (CAS: 82508-36-9) is a diterpenoid with the molecular formula C20H24O7 and a molecular weight of 376 g/mol. Its structure includes a bicyclic framework common to pseudolaric acid derivatives, with hydroxyl and carbonyl groups critical for bioactivity. Analytical characterization typically employs nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for purity verification (>98%) .

Q. How should DPAC2 be stored to ensure stability in laboratory settings?

DPAC2 is stored as a solid powder at -20°C to prevent degradation. Short-term transport requires ice packs to maintain low temperatures. Stability is confirmed for ≥2 years under these conditions, with periodic HPLC analysis recommended to monitor integrity .

Q. What in vitro assays are suitable for initial screening of DPAC2’s biological activity?

Begin with cytotoxicity assays (e.g., MTT or CCK-8) using cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Pair these with apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to identify mechanisms. Include positive controls (e.g., doxorubicin) and validate results across triplicate experiments .

Q. Which spectroscopic methods are optimal for quantifying DPAC2 in plant extracts?

Use HPLC-UV or LC-MS with a C18 reverse-phase column. A mobile phase of acetonitrile/water (70:30 v/v) and detection at 254 nm provides robust separation from co-extracted compounds. Calibration curves (1–100 µg/mL) ensure quantitation accuracy .

Advanced Research Questions

Q. How can contradictory data on DPAC2’s anti-inflammatory vs. pro-apoptotic effects be resolved?

Design dose-response studies across multiple cell types (e.g., macrophages vs. cancer cells) to clarify context-dependent effects. For example, low doses (≤10 µM) may modulate NF-κB in immune cells, while higher doses (>20 µM) trigger caspase-3 activation in cancer models. Use transcriptomic profiling (RNA-seq) to identify differentially expressed pathways .

Q. What methodologies are recommended for studying DPAC2’s metabolic pathways in vivo?

Administer DPAC2 (10 mg/kg) to rodent models via intraperitoneal injection. Collect plasma and tissues (liver, kidneys) at timed intervals. Analyze metabolites using UPLC-Q-TOF-MS with targeted screening for hydroxylated or glucuronidated derivatives. Compare pharmacokinetic profiles (Cmax, AUC) across species using the Km factor-based dose conversion table .

Q. How can structural modifications enhance DPAC2’s solubility without compromising bioactivity?

Synthesize analogs via acetylation of hydroxyl groups or esterification of carboxylic acids. Assess solubility in polar solvents (e.g., DMSO/water mixtures) and bioavailability in murine models. Maintain the core diterpene scaffold, as truncation eliminates activity. Validate analogs using kinase inhibition assays (e.g., EGFR or MAPK) .

Q. What experimental controls are critical when evaluating DPAC2’s antifungal activity?

Include vehicle controls (e.g., DMSO ≤0.1%) and reference antifungals (e.g., amphotericin B). Test DPAC2 (5–50 µg/mL) against Candida albicans biofilms using XTT reduction assays. Confirm fungistatic vs. fungicidal effects via colony-forming unit (CFU) counts and SEM imaging of hyphal damage .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in DPAC2 isolation?

Standardize extraction protocols (e.g., ethanol/water gradient from Pseudolarix bark) and validate each batch with 1H-NMR (δ 5.8–6.2 ppm for olefinic protons) and HPLC retention time matching. Report purity metrics and biological replicates in publications .

Q. What statistical approaches are appropriate for analyzing DPAC2’s dose-dependent effects?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. For multi-parametric assays (e.g., cytokine arrays), apply false discovery rate (FDR) correction. Share raw data in supplementary materials to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.